![molecular formula C13H13BrN2O2S B2618694 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide CAS No. 380569-63-1](/img/structure/B2618694.png)
3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is an organic compound with the molecular formula C₁₃H₁₃BrN₂O₂S It is a sulfonamide derivative, characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring
Mechanism of Action
Target of action
Sulfonamides, such as “3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide”, are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of action
Sulfonamides compete with para-aminobenzoic acid (PABA) for the bacterial enzyme dihydropteroate synthase, thereby inhibiting the synthesis of dihydrofolic acid, a precursor of folic acid .
Biochemical pathways
The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .
Pharmacokinetics
The ADME properties of sulfonamides vary widely. Generally, they are well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine. The bioavailability of sulfonamides can be influenced by factors such as the compound’s chemical structure, the patient’s physiological condition, and the presence of other drugs .
Result of action
The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to synthesize necessary proteins and nucleic acids, thereby stopping their growth and reproduction .
Action environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. For example, some sulfonamides can form crystals in acidic urine, leading to kidney damage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 2-bromo-5-methylaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The resulting amine is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it back to the amine.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion back to the amine form.
Scientific Research Applications
Antimicrobial Applications
The compound has shown promising results as an antimicrobial agent. Its derivatives have been synthesized and tested against a range of bacterial strains, including multidrug-resistant pathogens.
Case Studies and Findings
- Inhibition of Bacterial Growth : Research indicates that sulfonamide derivatives, including those related to 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide, exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds demonstrated minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against resistant strains like Klebsiella pneumoniae .
- Biofilm Formation Inhibition : The compound's derivatives have also been evaluated for their ability to inhibit biofilm formation, which is crucial in treating infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. In one study, new thiopyrimidine-benzenesulfonamide compounds significantly suppressed biofilm formation in these pathogens .
Compound | MIC (μg/mL) | Bacterial Strain | Biofilm Inhibition (%) |
---|---|---|---|
This compound | 0.39 | K. pneumoniae | 79.46 |
Other Derivatives | Varies | S. aureus, P. aeruginosa | 77.52 |
Anticancer Applications
This compound has also been explored for its anticancer properties, particularly through the inhibition of carbonic anhydrases, which are implicated in cancer cell proliferation.
Case Studies and Findings
- Inhibition of Carbonic Anhydrases : The compound's analogs have been shown to selectively inhibit carbonic anhydrase IX (CA IX), a target for cancer therapy due to its overexpression in various tumors. The most active derivatives exhibited IC50 values ranging from 10.93 nM to 25.06 nM against CA IX .
- Induction of Apoptosis : In vitro studies demonstrated that certain derivatives could induce apoptosis in breast cancer cell lines such as MDA-MB-231, significantly increasing annexin V-FITC positive cells compared to controls .
Compound | CA IX IC50 (nM) | Cancer Cell Line | Apoptosis Induction (%) |
---|---|---|---|
Derivative A | 10.93 | MDA-MB-231 | 22-fold increase |
Derivative B | 25.06 | MCF-7 | Significant induction |
Mechanistic Insights
The mechanisms underlying the activities of this compound have been explored through various studies:
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives have revealed that modifications at specific positions can enhance potency against both bacterial and cancer cell lines. For example, substituents that enhance lipophilicity or electron-withdrawing properties significantly improve antimicrobial efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-3-methylpyridine
- 5-bromo-2-chloro-3-methylpyridine
- 2-amino-5-bromo-3-methylbenzoic acid
Uniqueness
Compared to similar compounds, 3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and amino groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various bioactive molecules.
Biological Activity
3-amino-N-(2-bromo-5-methylphenyl)benzene-1-sulfonamide is a member of the sulfonamide class of compounds, which have garnered attention for their diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Sulfonamides, including this compound, have been implicated in anticancer mechanisms primarily through the inhibition of carbonic anhydrase (CA) isozymes. Research indicates that certain sulfonamides can selectively inhibit CA IX with high potency, leading to apoptosis in cancer cell lines such as MDA-MB-231. For instance, a compound structurally related to this compound demonstrated an IC50 value for CA IX in the range of 10.93–25.06 nM, indicating strong selectivity over CA II .
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial properties due to their ability to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. The structural similarity between sulfonamides and para-aminobenzoic acid (PABA) allows them to competitively inhibit this enzyme, effectively stalling bacterial growth . The specific compound's antibacterial spectrum is still under investigation but is expected to align with the general profile of sulfonamide derivatives.
Structure-Activity Relationships (SAR)
The biological activity of sulfonamides is heavily influenced by their chemical structure. Modifications at various positions on the benzene ring can enhance or diminish their efficacy. For example:
Compound | Structure | Unique Features |
---|---|---|
This compound | Structure | Bromine substitution may enhance lipophilicity and cellular uptake |
4-amino-N-(2-bromo-6-methylphenyl)benzene-1-sulfonamide | Structure | Different bromine position may affect binding affinity |
3-amino-N-(4-chloro-5-methylphenyl)benzene-1-sulfonamide | Structure | Chlorine substitution alters pharmacokinetics |
The presence of bromine at the 2-position in the phenyl ring is hypothesized to increase the compound's lipophilicity, potentially enhancing its ability to penetrate cellular membranes and exert its biological effects .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound can significantly reduce cell viability in various cancer cell lines. For instance, a related compound showed a concentration-dependent inhibition of MG-63 osteosarcoma cells under hypoxic conditions .
In Vivo Studies
Animal models have been employed to assess the cardiovascular effects of benzenesulfonamides. One study evaluated the impact of a benzenesulfonamide derivative on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that certain derivatives could significantly lower coronary resistance compared to controls . This suggests potential therapeutic applications in managing cardiovascular conditions.
Properties
IUPAC Name |
3-amino-N-(2-bromo-5-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-9-5-6-12(14)13(7-9)16-19(17,18)11-4-2-3-10(15)8-11/h2-8,16H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDRGEJMBMBOGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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